molecular formula C20H20N4O3 B1677217 (4-methylpiperazin-1-yl)-(5-nitro-3-phenyl-1H-indol-2-yl)methanone CAS No. 459168-97-9

(4-methylpiperazin-1-yl)-(5-nitro-3-phenyl-1H-indol-2-yl)methanone

Cat. No. B1677217
M. Wt: 364.4 g/mol
InChI Key: BLSWPPPBUQFKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MJN228 is a selective ligand for the lipid-binding protein nucleobindin 1 (NUCB1), blocking binding of the probe arachidonoyl ethanolamide-diazirine with an IC50 value of 3.3 µM. It prevents probe binding to NUCB1 in Neuro2a cells at concentrations as low as 10 µM. MJN228 has been used to elucidate the role of NUCB1 in lipid metabolic pathways in cells.
MJN228 is a selective ligand for the lipid-binding protein nucleobindin 1 (NUCB1), blocking binding of the probe arachidonoyl ethanolamide-diazirine with an IC50 value of 3.3 µM. It prevents probe binding to NUCB1 in Neuro2a cells at concentrations as low as 10 µM.

Scientific Research Applications

Synthesis and Biological Activity

Compounds including (4-methylpiperazin-1-yl) moieties have been synthesized for evaluating their antibacterial activity. For instance, a series of novel compounds with variations in the piperazine ring demonstrated significant inhibition against human pathogenic bacteria, indicating potential for further development in antibacterial applications (Nagaraj, Srinivas, & Rao, 2018).

Synthesis of Amides and Antileukemic Agents

New carboxylic acid amides containing an N-methylpiperazine fragment, closely related to (4-methylpiperazin-1-yl), have been synthesized. These compounds are key intermediates in the synthesis of antileukemic agents like imatinib, showcasing their relevance in cancer treatment research (Koroleva et al., 2011).

Neuropharmacological Applications

Research on compounds similar to (4-methylpiperazin-1-yl)-(5-nitro-3-phenyl-1H-indol-2-yl)methanone, such as (4-benzylpiperidine-1-yl)-[5(6)-hydroxy-1H-benzimidazol-2-yl]-methanone, shows potential in neuropharmacology. These compounds act as NR2B subunit-selective antagonists of the NMDA receptor, indicating possible applications in managing neuropathic and inflammatory pain (Borza et al., 2007).

Anticancer and Chemopreventive Activities

The compound (2-((1-bromonaphthalen-2-yl)methyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-3-yl)(4-methylpiperazin-1-yl)methanone has shown promising results in anticancer and chemopreventive activities. It was identified as a potent inhibitor of nitric oxide production with low cytotoxicity, highlighting its potential in cancer therapy and prevention (Zhang et al., 2018).

Insecticidal Activity

Certain derivatives of (4-methylpiperazin-1-yl) compounds have shown significant insecticidal activities. For example, (4-(5-(3-chloro-phenyl)-4-methylthiazol-2-yl)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone demonstrated high lethal rates against armyworms at specific concentrations. This suggests potential applications in developing new insecticides (Ding et al., 2019).

Antifungal Activity

Compounds structurally similar to (4-methylpiperazin-1-yl)-(5-nitro-3-phenyl-1H-indol-2-yl)methanone have been synthesized and evaluated for their antifungal properties. Some derivatives demonstrated promising effects against fungal infections, indicating potential applications in antifungal medication development (Lv et al., 2013).

Acetylcholinesterase Inhibition

Arylisoxazole‐phenylpiperazine derivatives, which include (4-methylpiperazin-1-yl) structures, have been designed and evaluated as acetylcholinesterase inhibitors. These compounds, such as 5‐(2‐chlorophenyl)‐1,2‐oxazol‐3‐ylmethanone, have shown significant inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's (Saeedi et al., 2019).

properties

IUPAC Name

(4-methylpiperazin-1-yl)-(5-nitro-3-phenyl-1H-indol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-22-9-11-23(12-10-22)20(25)19-18(14-5-3-2-4-6-14)16-13-15(24(26)27)7-8-17(16)21-19/h2-8,13,21H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSWPPPBUQFKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methylpiperazin-1-yl)-(5-nitro-3-phenyl-1H-indol-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KM Lum - 2018 - search.proquest.com
Lipids play critical roles in physiology and disease through their interactions with proteins. Arachidonyl lipids are exceptionally interesting in this regard because they can be …
Number of citations: 0 search.proquest.com

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